3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester
Overview
Description
The compound “3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester” is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of a microwave technique, which is a robust approach for preparing this type of pyrrolo[2,3-d]pyrimidine derivatives . The yield of the synthesis process was reported to be 76% .Molecular Structure Analysis
The molecular structure of this compound was characterized using spectral and elemental analyses, as well as single-crystal X-ray diffraction . The compound contains chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Physical and Chemical Properties Analysis
The compound has a melting point of 212–214 ℃ . The IR spectrum shows peaks at 3047 cm−1 (=C–H, Stretch), 1661 cm−1 (C=O, Stretch), 1561 cm−1 (C=C, Stretch), 1418 cm−1 (C–H, Band), 1242 cm−1 (C–N, Stretch), and 788 cm−1 (C–Cl, Stretch) .Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been utilized in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, often as a functionalized base or intermediate. For instance, it has been used in the regioselective synthesis of biologically significant pyrrolo[2,3-d]pyrimidine derivatives (Majumdar, Biswas, & Mukhopadhyay, 2005). Also, it's involved in the synthesis of derivatives like methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, indicating its versatility in creating a variety of chemical compounds (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Biological Activities
- Some derivatives of pyrrolo[2,3-d]pyrimidine, which can be synthesized using the compound, have shown potential biological activities. For example, they possess fungicidal properties, highlighting their utility in agricultural or pharmaceutical applications (Tumkevicius et al., 2013). Additionally, they have been explored for their antitumor and antimicrobial activities, suggesting their potential in the development of new therapeutic agents (Liu et al., 2015).
Cyclization and Ring Formation
- The compound is also instrumental in complex chemical reactions like cyclization, leading to the formation of novel ring structures. This includes the formation of pyrroline rings in the periphery of pyrido[1,2-a]pyrimidine systems, showcasing its role in intricate chemical synthesis processes (Noguchi et al., 2003).
Mechanism of Action
The compound has been evaluated for its ability to inhibit the α-amylase enzyme, which is a potential therapeutic target for treating diabetes . In vitro antidiabetic analysis demonstrated excellent antidiabetic action for similar compounds . The compound also showed promising binding affinities against Bcl2 anti-apoptotic protein .
Properties
IUPAC Name |
ethyl 3-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-2-17-9(16)4-6-15-5-3-8-10(12)13-7-14-11(8)15/h3,5,7H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKVMKMIDXTMAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CC2=C1N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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